molecular formula C13H18N2O3 B11795265 Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate CAS No. 1447607-50-2

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate

Cat. No.: B11795265
CAS No.: 1447607-50-2
M. Wt: 250.29 g/mol
InChI Key: MSLJYHSFRPJZGG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate typically involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative. The reaction can be summarized as follows:

    Starting Materials: 4-hydroxycyclohexanone, ethyl cyanoacetate, ammonium acetate.

    Solvent: Ethanol.

    Reaction Conditions: Reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-oxocyclohexyl)pyrimidine-5-carboxylate.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a chloro and methylthio group, which can alter its reactivity and biological activity.

    Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: The presence of an amino group can enhance its hydrogen bonding capability and influence its pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

1447607-50-2

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)10-7-14-12(15-8-10)9-3-5-11(16)6-4-9/h7-9,11,16H,2-6H2,1H3

InChI Key

MSLJYHSFRPJZGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCC(CC2)O

Origin of Product

United States

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